methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate dihydrochloride methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2309447-76-3
VCID: VC5474304
InChI: InChI=1S/C6H10N4O2.2ClH/c1-12-6(11)3-10-4-8-5(2-7)9-10;;/h4H,2-3,7H2,1H3;2*1H
SMILES: COC(=O)CN1C=NC(=N1)CN.Cl.Cl
Molecular Formula: C6H12Cl2N4O2
Molecular Weight: 243.09

methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate dihydrochloride

CAS No.: 2309447-76-3

Cat. No.: VC5474304

Molecular Formula: C6H12Cl2N4O2

Molecular Weight: 243.09

* For research use only. Not for human or veterinary use.

methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate dihydrochloride - 2309447-76-3

Specification

CAS No. 2309447-76-3
Molecular Formula C6H12Cl2N4O2
Molecular Weight 243.09
IUPAC Name methyl 2-[3-(aminomethyl)-1,2,4-triazol-1-yl]acetate;dihydrochloride
Standard InChI InChI=1S/C6H10N4O2.2ClH/c1-12-6(11)3-10-4-8-5(2-7)9-10;;/h4H,2-3,7H2,1H3;2*1H
Standard InChI Key UJCIKDRXWLSERV-UHFFFAOYSA-N
SMILES COC(=O)CN1C=NC(=N1)CN.Cl.Cl

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a 1,2,4-triazole core substituted at the N1 position with a methyl acetate group (CH2COOCH3CH_2COOCH_3) and at the C3 position with an aminomethyl group (CH2NH2CH_2NH_2). The hydrochloride salt form introduces a chloride counterion, enhancing solubility in polar solvents . The canonical SMILES representation, COC(=O)CN1C=NC(=N1)CN.ClCOC(=O)CN1C=NC(=N1)CN.Cl , confirms this arrangement (Figure 1).

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.1461709-02-3
IUPAC Namemethyl 2-[3-(aminomethyl)-1,2,4-triazol-1-yl]acetate; hydrochloride
Molecular FormulaC6H11ClN4O2C_6H_{11}ClN_4O_2
Molecular Weight206.63 g/mol
Parent Compound (CAS)1193389-96-6 (free base)
SMILESCOC(=O)CN1C=NC(=N1)CN.Cl

Synthesis and Manufacturing Approaches

Synthetic Pathways

  • Cyclocondensation Reactions: Combining hydrazine derivatives with carboxylic acids or nitriles to form the triazole ring .

  • Functional Group Modifications: Post-synthetic alterations, such as esterification or salt formation, to introduce the methyl acetate and hydrochloride groups.

A recent study on 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid demonstrated efficient synthesis under continuous-flow conditions, achieving 92% yield . While this method targeted a related compound, it highlights the potential for adapting flow chemistry to optimize the production of methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride.

Challenges in Scale-Up

The discontinuation of this compound by suppliers suggests unresolved scalability or stability issues. Hydrochloride salts often require stringent control over reaction conditions (e.g., pH, temperature) to prevent decomposition, which may complicate large-scale manufacturing.

Physicochemical Properties and Analytical Data

Solubility and Stability

As a hydrochloride salt, the compound is expected to exhibit high solubility in water and polar organic solvents (e.g., methanol, DMSO). Stability under ambient conditions remains unverified, though hydrochloride salts generally require protection from moisture and heat.

Table 2: Predicted Physicochemical Properties

PropertyValueMethod/Source
LogP (Partition Coeff.)-1.2 (estimated)Computed via PubChem
Hydrogen Bond Donors2Molecular Formula
Hydrogen Bond Acceptors5Molecular Formula

Analytical Characterization

Hyphenated techniques such as LC-MS and 1H^1H NMR would be essential for purity assessment. The parent compound (CAS 1193389-96-6) lacks analytical data, underscoring the need for further study.

Future Research Directions

  • Synthetic Optimization: Adapt continuous-flow methodologies to improve yield and scalability.

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Stability Studies: Investigate degradation pathways under varying conditions.

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